Ovatine - 68719-14-2

Ovatine

Catalog Number: EVT-12928771
CAS Number: 68719-14-2
Molecular Formula: C24H35NO3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ovatine is a natural product found in Garrya lindheimeri with data available.
Source

The primary ingredients of Ovaltine include malt extract, cocoa powder, and various vitamins and minerals. The malt extract is derived from barley, which undergoes a malting process that involves soaking the grains in water to allow germination, followed by drying to halt the process. This method not only preserves the nutrients but also enhances the flavor profile of the final product

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Classification

Ovaltine can be classified as a dietary supplement and functional food product due to its enriched nutritional profile. It falls within the category of beverage mixes that aim to provide additional health benefits beyond basic nutrition.

Synthesis Analysis

Methods

The synthesis of Ovaltine involves several key processes:

  1. Malting: Barley grains are soaked in water and allowed to germinate. This activates enzymes that convert starches into sugars.
  2. Kilning: The germinated barley is dried using hot air to stop the germination process while preserving the sugars and flavors.
  3. Milling: The dried malt is ground into a fine powder.
  4. Mixing: The malt powder is blended with other ingredients such as cocoa powder, sugar, and vitamins to create the final product.

Technical Details

The malting process typically takes about 6-7 days, with specific temperature and humidity controls to ensure optimal enzyme activity. After kilning, the moisture content of the malt should be reduced to around 5% to prevent spoilage

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Molecular Structure Analysis

Structure

Ovaltine's molecular structure primarily consists of carbohydrates (from malt), proteins (from milk or added protein sources), and various vitamins and minerals. The main carbohydrate component is maltodextrin, derived from malted barley.

Data

The nutritional composition per serving (mixed with water) includes approximately:

  • Carbohydrates: 9 grams
  • Sugars: 9 grams
  • Vitamins A, D, B6, niacin, thiamin
  • Calcium: 8% of daily value
  • Copper: 20% of daily value .
Chemical Reactions Analysis

Reactions

During preparation, several chemical reactions occur:

  • Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars during the heating process of malting and kilning, contributing to flavor development.
  • Hydrolysis: Enzymatic hydrolysis during malting breaks down starches into simpler sugars.

Technical Details

The Maillard reaction requires specific conditions of temperature (typically above 140°C) and pH levels to occur effectively. This reaction not only enhances flavor but also affects color and aroma .

Mechanism of Action

Process

Ovaltine's mechanism of action primarily revolves around its nutritional contributions:

  • Vitamin Absorption: The presence of fats (when mixed with milk) enhances the absorption of fat-soluble vitamins such as A and D.
  • Energy Provision: Carbohydrates provide a quick source of energy.

Data

Research indicates that combining Ovaltine with milk increases protein content significantly (up to 8 grams per serving), which aids in muscle recovery and growth post-exercise .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine powder
  • Color: Brownish (due to cocoa)
  • Solubility: Soluble in both hot and cold liquids

Chemical Properties

  • pH Level: Typically ranges from 6 to 7 when mixed with water.
  • Nutrient Stability: Vitamins are generally stable under normal storage conditions but can degrade with prolonged exposure to light or heat.

Relevant analyses indicate that Ovaltine maintains its nutritional integrity when stored in cool, dry conditions away from direct sunlight

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Applications

Ovaltine serves multiple scientific uses:

  • Nutritional Supplementation: Commonly used as a dietary supplement for children and adults needing additional nutrients.
  • Sports Nutrition: Utilized by athletes for recovery due to its carbohydrate and protein content when mixed with milk.
  • Culinary Uses: Employed in recipes for desserts or as a flavoring agent in various dishes.

Properties

CAS Number

68719-14-2

Product Name

Ovatine

IUPAC Name

(12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl) acetate

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H35NO3/c1-15-17-5-6-19-23(13-17,20(15)28-16(2)26)10-7-18-22(3)8-4-9-24(18,19)21-25(14-22)11-12-27-21/h17-21H,1,4-14H2,2-3H3

InChI Key

YHPDTHOCMSACJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C35CCCC4(CN6C5OCC6)C

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